molecular formula C9H8ClNO2S B2893903 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1500723-73-8

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B2893903
CAS No.: 1500723-73-8
M. Wt: 229.68
InChI Key: QMLXSZLMLMLQQK-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine derivatives with thiol-containing compounds, followed by cyclization to form the thiopyrano ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is unique due to its specific combination of a thiopyrano ring fused with a pyridine ring and the presence of a carboxylic acid group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXSZLMLMLQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=C(N=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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